7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are important pharmacophores and have been found to exhibit significant antimycobacterial activity .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized using a green approach via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves heating thiophene-2-carboxamides in formic acid .Scientific Research Applications
Catalytic Synthesis
- Shi et al. (2018) reported a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a catalytic four-component reaction that is characterized by step economy, reduced catalyst loading, and easy purification. This method offers a more efficient way to synthesize this class of compounds (Shi et al., 2018).
Pharmacophores and Inhibitors
- Kawai et al. (2014) discovered a series of potent phosphodiesterase 7 (PDE7) inhibitors based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives. This discovery was guided by structure-activity relationships and computational modeling, leading to the identification of promising lead compounds for potential therapeutic use (Kawai et al., 2014).
Heterocyclic System Synthesis
- Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds showed promising antimicrobial activity, particularly against Staphylococcus aureus (Sirakanyan et al., 2015).
Biological Activity Evaluation
- Devani et al. (1976) synthesized 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, finding analgesic, anti-inflammatory, and anticonvulsant activities in some of these compounds. Significant antimicrobial activity was also observed (Devani et al., 1976).
Anticancer Activity
- Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives with various functional groups, exhibiting potent anticancer activity comparable to doxorubicin on several human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
- Yang et al. (2014) reported the synthesis and crystal structure of a derivative of thieno[3,2-d]pyrimidine, which revealed a planar conformation for the molecule, providing insights into the structural aspects of these compounds (Yang et al., 2014).
properties
IUPAC Name |
7-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNENCAUDZLYMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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